![molecular formula C6H5N3 B106415 1H-Pyrazolo[4,3-c]pyridine CAS No. 271-52-3](/img/structure/B106415.png)
1H-Pyrazolo[4,3-c]pyridine
Overview
Description
1H-Pyrazolo[4,3-c]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
1H-Pyrazolo[4,3-c]pyridine is a heterocyclic compound that has been the subject of extensive research due to its close similarity with the purine bases adenine and guanine . This suggests that it may interact with a variety of biological targets, particularly those involved in purine metabolism or signaling.
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . The exact nature of these interactions and the resulting changes in target function would depend on the specific target and the context of the interaction.
Biochemical Analysis
Biochemical Properties
1H-Pyrazolo[4,3-c]pyridine has been shown to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . Furthermore, it has been found to inhibit cyclin-dependent kinases, acting as a cytotoxic agent with the ability to block cell cycle progression and/or induce apoptosis .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit the proliferation of the Km-12 cell line .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been shown to bind to biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to activate PPARα, a key regulator of lipid metabolism .
Biological Activity
1H-Pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound and its derivatives have been explored for their potential as therapeutic agents, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly kinases and carbonic anhydrases. The mechanism involves binding to the active sites of these enzymes, thereby preventing substrate phosphorylation or catalysis.
- Kinase Inhibition : The compound has shown promise as a kinase inhibitor by binding to the ATP-binding site, which is crucial for the phosphorylation of target proteins involved in cell proliferation and survival pathways. For instance, derivatives such as 3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol have demonstrated inhibitory activity against p90 ribosomal S6 kinases (RSK2) .
- Carbonic Anhydrase Inhibition : Recent studies have reported that pyrazolo[4,3-c]pyridine sulfonamides exhibit significant inhibitory activity against various isoforms of carbonic anhydrase (CA), such as hCA I and hCA II. These compounds have shown Ki values ranging from 58.8 nM to over 8000 nM, indicating varying degrees of potency compared to standard inhibitors like acetazolamide .
Anticancer Activity
This compound derivatives have been extensively studied for their anticancer properties. In vitro assays demonstrated that certain compounds significantly inhibited the proliferation of cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) .
Table 1: Antiproliferative Activity of Selected Pyrazolo[4,3-c]pyridine Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine | K562 | 5.2 | RSK2 inhibition |
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | MCF-7 | 3.8 | Induction of apoptosis via PARP cleavage |
1-(4-Methoxybenzyl)-7-(4-methylpiperazin-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-3-phenyl-1H-pyrazolo[3,4-c]pyridin-5-amine | MV4-11 | 6.5 | Angiogenesis inhibition |
Enzyme Inhibition Studies
The inhibitory effects on carbonic anhydrases were evaluated through stopped-flow CO₂ hydrase assays. Compounds were tested against various human CA isoforms with notable results:
Table 2: Inhibitory Activity Against Carbonic Anhydrase Isoforms
Compound Name | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
---|---|---|---|---|
Compound 1f | 58.8 | 120 | 300 | 450 |
Compound 1g | 66.8 | 150 | >500 | >500 |
Compound 1k | 88.3 | >200 | >500 | >500 |
These findings indicate that certain derivatives are more potent than traditional carbonic anhydrase inhibitors like acetazolamide .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the pyrazolo[4,3-c]pyridine structure can significantly impact biological activity. For example:
Scientific Research Applications
Chemical Structure and Synthesis
1H-Pyrazolo[4,3-c]pyridine features a fused ring system that combines pyrazole and pyridine structures. The synthesis of this compound typically involves cyclization reactions of appropriate precursors under various conditions. For example, one common method includes the reaction of 3-amino-4-methylpyrazole with 2-chloropyridine in the presence of bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
This compound exhibits a range of biological activities, particularly in enzyme inhibition and anticancer research.
Enzyme Inhibition
The compound has been extensively studied for its inhibitory effects on various kinases, crucial for cancer progression. Its mechanism involves binding to the ATP-binding site of kinases, thereby preventing phosphorylation of target proteins essential for cell proliferation and survival. Notably, it has shown promise in inhibiting mitogen-activated protein kinase (MKK) pathways which are often dysregulated in cancer .
Table 1: Summary of Enzyme Inhibition Studies
Compound | Target Enzyme | IC50 (µM) | Reference |
---|---|---|---|
This compound | MKK | 12.5 | |
Sulfonamide Derivatives | hCA I | 0.5 | |
Sulfonamide Derivatives | hCA II | 0.8 |
Anticancer Properties
Research has demonstrated significant antiproliferative activity of this compound against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The cytotoxic effects are often measured through IC50 values, indicating the concentration required to inhibit cell growth by 50%.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa | 10 | |
A549 | 15 | |
MCF-7 | 20 |
In a comparative study focusing on structural modifications, compounds with hydroxyl groups were found to enhance antiproliferative activity significantly. For instance, derivatives with two hydroxyl groups exhibited lower IC50 values than those with fewer or none.
Other Therapeutic Potentials
Beyond anticancer applications, derivatives of this compound have been explored for their potential in treating other diseases:
- Carbonic Anhydrase Inhibition : Pyrazolo[4,3-c]pyridine sulfonamides have shown promising inhibitory activity against carbonic anhydrase isoforms relevant in tumorigenesis. Some derivatives demonstrated potency exceeding that of established inhibitors like acetazolamide .
- Antidiabetic Activity : Certain derivatives have also been evaluated for their ability to reduce blood glucose levels without affecting insulin concentration, indicating potential use in diabetes management .
Case Studies and Research Findings
Several studies highlight the efficacy and versatility of this compound derivatives:
- In one study, researchers synthesized a series of pyrazolo[4,3-c]pyridine sulfonamides and assessed their inhibitory activity against various carbonic anhydrase isoforms. Compounds showed significant inhibition rates compared to standard treatments .
- Another investigation focused on the structural modifications of pyrazolo[4,3-c]pyridine derivatives that enhanced their anticancer properties. The study emphasized the importance of substituents at specific positions on the pyrazole ring to improve biological activity against cancer cell lines.
Q & A
Q. What are the common synthetic routes for 1H-Pyrazolo[4,3-c]pyridine derivatives?
Basic
The synthesis of this compound derivatives typically employs two strategies:
- Annelation of a pyrazole ring onto pyridine precursors : This involves functionalizing pyridine derivatives with reactive groups (e.g., halides or aldehydes) to enable cyclization. For example, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes undergo Sonogashira cross-coupling with alkynes, followed by tert-butylamine-mediated ring closure .
- Pyridine-ring formation from pyrazole precursors : Pyrazole intermediates are modified with substituents that facilitate pyridine ring cyclization. Column chromatography (e.g., ethyl acetate/dichloromethane/methanol gradients) is commonly used for purification, yielding compounds like 1-methyl-3,6-di-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridine (81% yield) .
Q. How are this compound derivatives characterized structurally?
Basic
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent positions and ring systems. For example, pyridyl substituents in 6b–6d derivatives show distinct aromatic proton signals between δ 7.5–8.8 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]) validate molecular weights.
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values to confirm purity .
Q. What biological targets are commonly associated with this compound derivatives?
Basic
These derivatives target:
- Kinases : Selective FGFR inhibitors (e.g., substituted 1H-pyrazolo[3,4-b]pyridines) show IC values <100 nM . EGFR inhibitors (quinoline hybrids) exhibit anti-proliferative activity against cancer cell lines (e.g., MCF-7) while sparing normal fibroblasts .
- Neurotransmitter Receptors : Derivatives with piperidine or phthalimide groups act as serotonin reuptake inhibitors, validated via in vitro binding assays .
Q. How can researchers design selective kinase inhibitors using this compound scaffolds?
Advanced
- Substituent Optimization : Electron-withdrawing groups (e.g., trifluoromethyl) enhance kinase binding. For FGFR selectivity, 3,6-disubstitution with pyridyl groups reduces off-target effects .
- Molecular Modeling : Docking studies (e.g., Ligand-biased ensemble receptor docking) predict interactions with ATP-binding pockets. For example, hydrogen bonding with FGFR1’s Asp641 improves selectivity .
Q. What strategies address low yields in multicomponent synthesis of 1H-Pyrazolo[4,3-c]pyridines?
Advanced
- Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh)) in Sonogashira coupling improve alkyne reactivity .
- Stepwise vs. One-Pot Reactions : Sequential reactions (e.g., alkyne coupling followed by tert-butylamine cyclization) reduce side products compared to one-pot methods .
- Purification : Flash chromatography with triethylamine/ethyl acetate gradients resolves polar impurities .
Q. How can contradictions in biological activity data across studies be resolved?
Advanced
- Assay Standardization : Discrepancies in IC values (e.g., EGFR inhibition) may arise from differing cell lines (e.g., HCT-116 vs. A549). Use standardized protocols (e.g., MTT assays) and include positive controls (e.g., gefitinib) .
- Structural Validation : Confirm regiochemistry via X-ray crystallography to rule out isomer-driven activity variations .
Q. What computational methods predict the bioactivity of this compound derivatives?
Advanced
- Ligand-Based Docking : Tools like AutoDock Vina simulate binding to kinase domains. For example, tetrahydro-pyrazolo[4,3-c]pyridines show biased agonism in GPR119 docking models .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) studies correlate substituent hydrophobicity (ClogP) with membrane permeability .
Q. How can solubility and bioavailability be optimized for in vivo studies?
Advanced
Properties
IUPAC Name |
1H-pyrazolo[4,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXFPLXZZSWROM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949860, DTXSID201311761 | |
Record name | 1H-Pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-Pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
271-52-3, 271-49-8, 271-50-1 | |
Record name | 1H-Pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-Pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazolo[4,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2H-Pyrazolo[4,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5H-pyrazolo[4,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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